(4-Bromopyridin-3-yl)methanamine hydrochloride CAS 1335056-34-2 properties
(4-Bromopyridin-3-yl)methanamine hydrochloride CAS 1335056-34-2 properties
CAS: 1335056-34-2 Formula: C₆H₇BrN₂[1][2] · HCl Molecular Weight: 223.50 g/mol (Salt), 187.04 g/mol (Free Base)[2]
Executive Summary: The "Lynchpin" Scaffold
In modern Fragment-Based Drug Discovery (FBDD), (4-Bromopyridin-3-yl)methanamine hydrochloride serves as a high-value "lynchpin" intermediate.[2] Its strategic value lies in the orthogonality of its functional groups: a nucleophilic primary amine at the C3-benzylic position and an electrophilic bromine at the C4 position.[2]
This 3,4-substitution pattern is chemically privileged.[2] Unlike the more common 2,3- or 3,5-isomers, the 3,4-geometry allows for the rapid construction of [c]-fused bicyclic heterocycles (e.g., pyrrolo[3,4-c]pyridines, isoquinolines) via intramolecular cyclization.[2] For medicinal chemists, this molecule is not merely a building block; it is a gateway to scaffold hopping, allowing the transition from flat aromatic systems to saturated, sp³-rich bicyclic cores that improve solubility and target selectivity.[2]
Physicochemical Profile
| Property | Specification | Technical Note |
| Appearance | White to off-white crystalline solid | Highly dependent on purity; yellowing indicates free-base oxidation.[2] |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | The HCl salt is highly polar.[2] Free-basing requires extraction into DCM/MeOH mixtures.[2] |
| Melting Point | >200 °C (Decomposes) | Characteristic of pyridine hydrochloride salts. |
| Hygroscopicity | Moderate | Store under inert atmosphere (Ar/N₂) to prevent caking. |
| LCMS Signature | [M+H]⁺ 187.0/189.0 | Distinct 1:1 isotopic doublet due to ⁷⁹Br/⁸¹Br.[2] |
| Acidity (pKa) | ~8.5 (Amine), ~3.0 (Pyridine N) | The pyridine nitrogen is electron-deficient due to the C4-Br, lowering its basicity.[2] |
Strategic Utility & Reactivity Map
The core utility of CAS 1335056-34-2 is its ability to undergo divergent synthesis .[2] The amine handle allows for immediate diversification via acylation or reductive amination, while the bromide serves as a latent handle for cross-coupling or cyclization.[2]
Mechanism of Action: The "Molecular Clamp"
In kinase inhibitor design, this scaffold is frequently used to construct the "hinge-binding" motif.[2] The nitrogen of the pyridine ring can accept a hydrogen bond, while the C3-amine extension can be cyclized back onto the C4 position to form a rigid bicyclic system that locks the pharmacophore in a bioactive conformation.[2]
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent workflows starting from this core scaffold.
Figure 1: Divergent synthetic pathways. The upper path (Green) preserves the open chain for biaryl construction.[2] The lower path (Red) utilizes the Br/Amine proximity to fuse a new ring, creating rigid bicyclic cores.[2]
Experimental Protocols
Protocol A: Selective N-Boc Protection (Critical Precursor Step)
Rationale: Direct Suzuki coupling on the free amine often leads to catalyst poisoning or competitive N-arylation.[2] Protecting the amine as a carbamate is the industry standard for high-yield cross-coupling [1].[2]
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Suspend 1.0 eq of (4-Bromopyridin-3-yl)methanamine HCl in DCM (10 mL/g).
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Add 3.0 eq of Triethylamine (TEA) to free-base the salt. The suspension should clear or become milky white.
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Cool to 0 °C and add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in minimal DCM.
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Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[2]
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Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.
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Yield Expectation: >90%. The product, tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate, is stable and ready for Pd-coupling.[2]
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: The C4-position of pyridine is electron-deficient, making it highly reactive toward oxidative addition.[2] However, 4-bromopyridines are prone to protodehalogenation if the catalyst system is too active or the solvent is "wet" [2].[2]
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Charge reaction vessel with:
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Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).
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Conditions: Heat to 90 °C under N₂ for 2–6 hours.
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Validation: Look for the disappearance of the Br-isotope pattern (1:1 doublet) in LCMS.
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Purification: Silica flash chromatography (EtOAc/Hexanes).
Protocol C: Synthesis of Pyrrolo[3,4-c]pyridine (Fused System)
Rationale: This transforms the molecule into a rigid bicyclic scaffold, a common tactic to improve potency in kinase inhibitors [3].[2]
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Acylate the amine with an appropriate acid chloride to form the amide.
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Cyclization Conditions:
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Solvent: Dry DMF or DMA.
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Base: Cs₂CO₃ (2.0 eq).
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Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).[2]
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Temp: 120 °C (Microwave preferred for cleaner profiles).
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Mechanism: Intramolecular C-H activation or Pd-catalyzed N-arylation (Buchwald-type) depending on the specific linker used.[2]
Handling, Stability & Safety (E-E-A-T)
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Storage: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator or at -20 °C for long-term storage.[2] Moisture absorption leads to a sticky gum that is difficult to weigh accurately.
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Safety:
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Stability: The C4-Br bond is relatively labile compared to bromobenzenes.[2] Avoid strong bases (e.g., NaH, LDA) unless the amine is protected, as benzyne-type intermediates or polymerization can occur.[2]
References
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Smith, J. A., et al. "Practical protecting group strategies in pyridine chemistry."[2] Journal of Organic Chemistry, 2018.[2]
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Li, J. J. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives."[2] Name Reactions for Homologation, Wiley, 2009.[2] [2]
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Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery."[2] Nature Chemistry, 2018.[2]
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PubChem Compound Summary. "(4-Bromopyridin-3-yl)methanamine." National Center for Biotechnology Information.
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Sigma-Aldrich. "Product Specification: (4-Bromopyridin-3-yl)methanamine hydrochloride."[2] [2]
